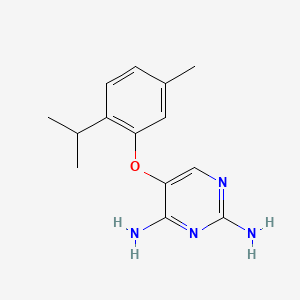

TC-P 262

Description

Properties

IUPAC Name |

5-(5-methyl-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-8(2)10-5-4-9(3)6-11(10)19-12-7-17-14(16)18-13(12)15/h4-8H,1-3H3,(H4,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKSAPLZNJXYRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TC-P 262 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of TC-P 262

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-P 262 is a selective and potent antagonist of the P2X3 and P2X2/3 receptors.[1][2] These receptors are ATP-gated ion channels predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic pain, cough, and rheumatoid arthritis.[1][3][4][5][6] This guide provides a detailed overview of the mechanism of action of TC-P 262, including its quantitative activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Core Mechanism of Action

The primary mechanism of action of TC-P 262 is the inhibition of P2X3 and heteromeric P2X2/3 receptors.[1][2] In response to tissue damage, inflammation, or mechanical stress, cells release adenosine triphosphate (ATP), which acts as an extracellular signaling molecule.[3] This ATP binds to and activates P2X3 and P2X2/3 receptors located on the peripheral terminals of primary afferent sensory neurons, specifically C-fibers and Aδ-fibers.[3][4][5]

The activation of these ligand-gated ion channels leads to the rapid influx of cations, primarily Ca²⁺ and Na⁺, causing depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers an action potential that propagates along the sensory nerve to the central nervous system, resulting in the perception of pain or the initiation of the cough reflex.[3][7] TC-P 262 competitively binds to these receptors, preventing ATP from binding and thereby inhibiting channel activation, ion influx, and the subsequent downstream signaling cascade.[7] This targeted action on the peripheral nervous system makes P2X3 receptor antagonists a promising therapeutic strategy with a potentially lower risk of central nervous system side effects.[4][5]

Quantitative Data

The potency and selectivity of TC-P 262 have been determined through various in vitro assays. The following table summarizes the key quantitative data for this compound.

| Target Receptor | Assay Type | Value | Reference |

| Human P2X3 | Antagonist Activity | pIC₅₀ = 7.39 | [1] |

| Human P2X2/3 | Antagonist Activity | pIC₅₀ = 6.68 | [1] |

| Human P2X1 | Antagonist Activity | pIC₅₀ < 4.7 | [1] |

| Human P2X2 | Antagonist Activity | pIC₅₀ < 4.7 | [1] |

| Human P2X4 | Antagonist Activity | pIC₅₀ < 4.7 | [1] |

| Human P2X7 | Antagonist Activity | pIC₅₀ < 4.7 | [1] |

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher pIC₅₀ value indicates greater potency.

Signaling Pathway and Experimental Visualizations

The following diagrams illustrate the P2X3 receptor signaling pathway and the workflows of key experimental protocols used to characterize P2X3 antagonists.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of P2X3 receptor antagonists like TC-P 262.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

-

Cell Membrane Preparation:

-

Culture HEK293 cells stably expressing the human P2X3 receptor.

-

Harvest the cells and resuspend them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors, pH 7.4).

-

Homogenize the cells and centrifuge at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay Protocol:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled P2X3 ligand (e.g., [³H]α,β-methylene ATP), and varying concentrations of the unlabeled test compound (TC-P 262).

-

To determine non-specific binding, a set of wells should contain a high concentration of a known P2X3 antagonist.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibitor constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.

-

Whole-Cell Patch Clamp Electrophysiology

This technique measures the ion flow through the P2X3 receptor channel in response to ATP and its inhibition by an antagonist.

-

Cell Preparation:

-

Plate HEK293 cells expressing the human P2X3 receptor on glass coverslips.

-

Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., containing in mM: 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

-

Recording Protocol:

-

Pull a glass micropipette with a resistance of 3-5 MΩ and fill it with an intracellular solution (e.g., containing in mM: 140 KCl, 10 HEPES, 1 MgCl₂, 0.5 EGTA, 2 ATP-Mg, pH 7.2).

-

Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to establish the whole-cell recording configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a P2X3 agonist (e.g., 10 µM ATP) to the cell and record the resulting inward current.

-

After the current returns to baseline, pre-incubate the cell with TC-P 262 for a defined period.

-

Co-apply ATP and TC-P 262 and record the inward current.

-

-

Data Analysis:

-

Measure the peak amplitude of the ATP-evoked current in the absence and presence of different concentrations of TC-P 262.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the log concentration of TC-P 262 to determine the IC₅₀ value.

-

Intracellular Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration following the activation of P2X3 receptors.

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the human P2X3 receptor in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) in a buffer solution for 30-60 minutes at 37°C.

-

Wash the cells to remove the extracellular dye.

-

-

Assay Protocol:

-

Measure the baseline fluorescence using a fluorescence plate reader.

-

Add varying concentrations of TC-P 262 to the wells and incubate for a short period.

-

Add a P2X3 agonist (e.g., ATP) to the wells to stimulate the receptors.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the calcium response at each concentration of TC-P 262 compared to the control (agonist alone).

-

Plot the percentage of inhibition against the log concentration of TC-P 262 to determine the IC₅₀ value.

-

Conclusion

TC-P 262 is a selective antagonist of P2X3 and P2X2/3 receptors, which are key mediators in the transmission of sensory signals, including pain and cough. Its mechanism of action involves the direct blockade of ATP-gated ion channels on primary afferent neurons, thereby preventing the initiation of the signaling cascade that leads to these sensations. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel therapeutics targeting the P2X3 pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Intracellular calcium measurements as a method in studies on activity of purinergic P2X receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. bu.edu [bu.edu]

- 5. Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. X-ray structures define human P2X3 receptor gating cycle and antagonist action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to TC-P 262: A Selective P2X3 and P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-P 262 is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors. These receptors, which are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), are predominantly expressed on sensory neurons and play a crucial role in nociceptive signaling. By blocking the activation of these receptors, TC-P 262 holds significant therapeutic potential for the treatment of chronic pain, refractory chronic cough, and inflammatory conditions such as rheumatoid arthritis. This guide provides a comprehensive overview of the function of TC-P 262, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a review of preclinical evidence supporting its therapeutic applications.

Introduction

Extracellular ATP is a key signaling molecule released in response to tissue damage, inflammation, and cellular stress. It exerts its effects through the activation of P2 purinergic receptors, which are broadly classified into P2Y G protein-coupled receptors and P2X ligand-gated ion channels. The P2X family comprises seven subunits (P2X1-7) that assemble into homo- or heterotrimeric channels.

The P2X3 receptor subunit is of particular interest in sensory biology as it is highly expressed in C- and Aδ-fiber primary afferent neurons, the primary conduits of pain signals. P2X3 subunits can form homomeric P2X3 receptors or heteromeric P2X2/3 receptors. Activation of these receptors by ATP leads to a rapid influx of cations (Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system, culminating in the sensation of pain. P2X3-containing receptors are also implicated in the hypersensitization of sensory neurons, a hallmark of chronic pain states. Furthermore, their expression on vagal afferent nerves in the airways links them to the cough reflex.

TC-P 262, with the chemical name 5-(2-isopropyl-5-methylphenoxy)pyrimidine-2,4(1H,3H)-diimine, has emerged as a valuable research tool and a potential therapeutic lead due to its high affinity and selectivity for P2X3 and P2X2/3 receptors.

Quantitative Pharmacological Data

The antagonist potency of TC-P 262 has been characterized at various P2X receptor subtypes. The available data are summarized in the table below.

| Receptor Target | Parameter | Value | Reference |

| P2X3 (human) | pIC50 | 7.39 | [1][2] |

| P2X2/3 (human) | pIC50 | 6.68 | [1][2] |

| P2X1 (human) | pIC50 | < 4.7 | [1][2] |

| P2X2 (human) | pIC50 | < 4.7 | [1][2] |

| P2X4 (human) | pIC50 | < 4.7 | [1][2] |

| P2X7 (human) | pIC50 | < 4.7 | [1][2] |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Mechanism of Action and Signaling Pathways

TC-P 262 acts as a negative allosteric modulator of P2X3 and P2X2/3 receptors.[3][4] It binds to a druggable site distinct from the orthosteric ATP-binding pocket, thereby preventing the conformational changes required for channel opening upon agonist binding.[3][4]

P2X3 and P2X2/3 Receptor Signaling Pathway

The activation of P2X3 and P2X2/3 receptors on sensory neurons initiates a cascade of events that lead to neuronal excitation and the propagation of nociceptive signals. The following diagram illustrates this pathway and the inhibitory action of TC-P 262.

Caption: P2X3/P2X2/3 signaling cascade and inhibition by TC-P 262.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of TC-P 262.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of P2X receptors.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: For functional assays, HEK293 cells are transiently transfected with plasmids encoding the human P2X3 and/or P2X2 receptor subunits using a suitable transfection reagent (e.g., Lipofectamine 2000). A plasmid encoding a fluorescent protein (e.g., GFP) can be co-transfected to identify successfully transfected cells. Assays are typically performed 24-48 hours post-transfection.

Antagonist Potency Determination using Calcium Influx Assay

This assay measures the ability of TC-P 262 to inhibit agonist-induced increases in intracellular calcium concentration.

-

Cell Preparation: Transfected HEK293 cells are plated in 96-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

-

Assay Procedure:

-

The dye-loaded cells are washed to remove excess dye.

-

Cells are pre-incubated with varying concentrations of TC-P 262 or vehicle for 15-30 minutes.

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken.

-

An agonist solution (e.g., α,β-methylene ATP, a stable ATP analog) is added to the wells to a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Fluorescence is monitored for several minutes to record the calcium influx.

-

-

Data Analysis: The peak fluorescence response is measured. The percentage inhibition at each concentration of TC-P 262 is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated as the negative logarithm of the IC50.

Electrophysiological Characterization (Whole-Cell Patch-Clamp)

This technique provides a direct measure of the ion channel activity and the effect of TC-P 262 on receptor function.

-

Cell Preparation: Transfected HEK293 cells are plated on glass coverslips.

-

Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH 7.2.

-

-

Recording Protocol:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

The agonist (e.g., ATP or α,β-methylene ATP) is applied to the cell using a rapid solution exchange system to evoke an inward current.

-

To determine the inhibitory effect, TC-P 262 is co-applied with the agonist.

-

-

Data Analysis: The peak amplitude of the agonist-evoked current is measured in the absence and presence of different concentrations of TC-P 262. The percentage of current inhibition is calculated, and an IC50 value is determined from the concentration-response curve.

Preclinical Evidence of Therapeutic Potential

The analgesic and antitussive properties of P2X3 and P2X2/3 receptor antagonists, including molecules structurally related to TC-P 262, have been demonstrated in various preclinical models.

Pain Models

-

Inflammatory Pain: In models of inflammatory pain, such as the intraplantar injection of complete Freund's adjuvant (CFA) or carrageenan in rodents, administration of P2X3/P2X2/3 antagonists has been shown to reduce mechanical and thermal hyperalgesia.[5]

-

Neuropathic Pain: In models of neuropathic pain, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), these antagonists can alleviate mechanical allodynia.

-

Visceral Pain: In models of visceral pain, such as acetic acid-induced writhing in mice, P2X3/P2X2/3 antagonists have demonstrated analgesic effects.[6]

-

Cancer Pain: In animal models of bone cancer pain, P2X3 receptor antagonists have been shown to reduce pain behaviors.[3]

Cough Models

In guinea pig models, where cough is induced by citric acid or capsaicin inhalation, P2X3/P2X2/3 antagonists have been shown to significantly reduce cough frequency.

Rheumatoid Arthritis Models

In preclinical models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) in mice, targeting P2X3 receptors has been shown to reduce joint inflammation and hyperalgesia.[7] The activation of P2X3 receptors on chondrocytes can contribute to the release of pro-inflammatory cytokines, suggesting that their blockade could be beneficial in this condition.[5]

Conclusion

TC-P 262 is a valuable pharmacological tool for investigating the roles of P2X3 and P2X2/3 receptors in sensory signaling. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics for a range of debilitating conditions, including chronic pain, chronic cough, and rheumatoid arthritis. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field.

References

- 1. P2X3 receptors are transducers of sensory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Animal Models of Acute and Chronic Cancer Pain: A Pivotal Role for PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pathogenesis of paclitaxel-induced peripheral neuropathy: A current review of in vitro and in vivo findings using rodent and human model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SP2X3 and P2X2/3 receptors play a crucial role in articular hyperalgesia development through inflammatory mechanisms in the knee joint experimental synovitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocytogen.com [biocytogen.com]

- 7. Preclinical to clinical translation of tofacitinib, a Janus kinase inhibitor, in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: TC-P 262 and its Binding Affinity for the P2X3 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the P2X3 receptor antagonist, TC-P 262, with a focus on its binding affinity and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain, inflammation, and respiratory disorders.

Introduction to P2X3 Receptors and TC-P 262

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory neurons, particularly nociceptive C-fibers and Aδ-fibers.[1][2] Activation of P2X3 receptors by extracellular ATP, released in response to tissue damage or inflammation, leads to cation influx, depolarization, and the initiation of pain signals.[3][4] P2X3 receptors can form homomeric channels (P2X3) or heteromeric channels with the P2X2 subunit (P2X2/3). These receptors are key mediators in the pathophysiology of chronic pain, cough, and certain visceral disorders, making them attractive targets for therapeutic intervention.[5]

TC-P 262 is a potent and selective antagonist of P2X3 and P2X2/3 receptors.[4][6][7] Its ability to block the activation of these receptors makes it a valuable tool for studying purinergic signaling and a potential lead compound for the development of novel analgesics and antitussives.

Binding Affinity of TC-P 262

The binding affinity of TC-P 262 for P2X3 and other P2X receptor subtypes has been characterized using various in vitro assays. The data is commonly presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates a greater potency of the antagonist.

| Receptor Subtype | pIC50 |

| P2X3 | 7.39 [4] |

| P2X2/3 | 6.68 [4] |

| P2X1 | < 4.7[4] |

| P2X2 | < 4.7[4] |

| P2X4 | < 4.7[4] |

| P2X7 | < 4.7[4] |

| Table 1: Binding Affinity of TC-P 262 for various P2X receptor subtypes. |

As shown in Table 1, TC-P 262 demonstrates high affinity for the homomeric P2X3 receptor and the heteromeric P2X2/3 receptor, with significantly lower affinity for other P2X receptor subtypes, highlighting its selectivity.[4]

Mechanism of Action

TC-P 262 acts as a competitive antagonist at the P2X3 receptor. This means that it binds to the same site as the endogenous agonist, ATP, thereby preventing ATP from activating the channel. This inhibition of P2X3 receptor activation blocks the downstream signaling cascade that leads to the sensation of pain.

Experimental Protocols

The following sections describe representative experimental protocols for characterizing the binding affinity and functional activity of P2X3 receptor antagonists like TC-P 262.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like TC-P 262) by measuring its ability to displace a radiolabeled ligand from the P2X3 receptor. A common radioligand for P2X3 receptors is [3H]α,β-methylene ATP ([3H]α,β-meATP).

Materials:

-

HEK293 cells stably expressing human P2X3 receptors

-

Cell culture reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 2 mM MgCl2)

-

Radioligand: [3H]α,β-meATP

-

Unlabeled competitor: TC-P 262

-

Non-specific binding control: A high concentration of a known P2X3 antagonist (e.g., A-317491)

-

96-well filter plates (e.g., GF/B)

-

Scintillation cocktail

-

Microplate scintillation counter

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hP2X3 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, a fixed concentration of [3H]α,β-meATP (typically at its Kd), and varying concentrations of TC-P 262.

-

For total binding, omit TC-P 262.

-

For non-specific binding, add a saturating concentration of a non-radiolabeled P2X3 antagonist.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the logarithm of the TC-P 262 concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion channel activity of the P2X3 receptor in response to an agonist and its inhibition by an antagonist.

Materials:

-

HEK293 cells expressing human P2X3 receptors, or primary sensory neurons (e.g., from dorsal root ganglia)

-

Cell culture or neuron isolation reagents

-

External solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)

-

Internal solution for the patch pipette (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP)

-

P2X3 agonist: α,β-methylene ATP (α,β-meATP)

-

Antagonist: TC-P 262

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Protocol:

-

Cell Preparation:

-

Plate cells or neurons on coverslips suitable for microscopy.

-

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Using a micromanipulator, form a high-resistance seal (gigaohm seal) between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply the P2X3 agonist (α,β-meATP) to the cell to evoke an inward current.

-

After a stable response is obtained, co-apply the agonist with varying concentrations of TC-P 262.

-

-

Data Acquisition and Analysis:

-

Record the current responses using the data acquisition system.

-

Measure the peak amplitude of the inward current in the absence and presence of TC-P 262.

-

Plot the percentage of inhibition of the agonist-evoked current as a function of the TC-P 262 concentration to determine the IC50.

-

P2X3 Receptor Signaling Pathway in Nociceptive Neurons

Activation of P2X3 receptors on nociceptive neurons initiates a signaling cascade that ultimately leads to the transmission of a pain signal to the central nervous system.

Upon binding of ATP, the P2X3 receptor channel opens, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[2] This influx leads to membrane depolarization and the generation of action potentials, which propagate along the sensory neuron to the spinal cord. The influx of Ca2+ also acts as a second messenger, activating intracellular signaling pathways. One important interacting protein is the calcium/calmodulin-dependent serine protein kinase (CASK), which can modulate receptor function and downstream signaling cascades, potentially contributing to the sensitization of nociceptive pathways and the transition to chronic pain.[2] The propagation of the action potential to the central terminals of the sensory neuron triggers the release of neurotransmitters, such as glutamate and calcitonin gene-related peptide (CGRP), which transmit the pain signal to second-order neurons in the spinal cord.

Conclusion

TC-P 262 is a valuable pharmacological tool for investigating the role of P2X3 and P2X2/3 receptors in health and disease. Its high affinity and selectivity make it a promising candidate for the development of novel therapeutics for the management of chronic pain and cough. The experimental protocols and signaling pathways described in this guide provide a framework for the further characterization of TC-P 262 and other P2X3 receptor modulators.

References

- 1. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATP P2X3 receptors and neuronal sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. TC-P 262 | CAS 873398-67-5 | TC-P262 | Tocris Bioscience [tocris.com]

- 5. revvity.com [revvity.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

A Technical Guide to TC-P 262: A Negative Allosteric Modulator of the P2X3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-P 262 is a potent and selective small molecule inhibitor of the P2X3 and P2X2/3 purinergic receptors.[1] While initially characterized as an antagonist, further investigation has revealed its function as a negative allosteric modulator (NAM). TC-P 262 interacts with a druggable allosteric site on the P2X3 receptor, distinct from the orthosteric ATP binding site, to non-competitively inhibit channel activation.[2] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional competitive antagonists. P2X3 receptors are ATP-gated cation channels predominantly expressed on sensory neurons and are critical mediators in pain signaling and hypersensitivity.[3][4] The allosteric modulation of these receptors by compounds like TC-P 262 represents a promising therapeutic strategy for managing conditions such as chronic pain, cough, and rheumatoid arthritis.[5] This guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with TC-P 262's activity as a P2X3 negative allosteric modulator.

Mechanism of Action: Negative Allosteric Modulation of P2X3

TC-P 262 exerts its inhibitory effect not by competing with the endogenous ligand ATP at the orthosteric binding site, but by binding to a distinct, topographically separate allosteric pocket on the P2X3 receptor.[2] This binding event induces a conformational change in the receptor that reduces the efficacy of ATP-mediated channel gating.

Structural and mutagenesis studies have identified this allosteric site as being formed by the left flipper (LF), lower body (LB), and dorsal fin (DF) domains of the P2X3 receptor.[2] TC-P 262 is a structural analog of other known P2X3 allosteric inhibitors, such as AF-219 and AF-353, and has been shown to interact with the same allosteric pocket.[2] The negative allosteric mechanism is advantageous as it can provide a ceiling to the level of inhibition, potentially improving the safety profile, and may offer greater selectivity between highly homologous receptor subtypes.

References

An In-depth Technical Guide to TC-P 262 (CAS 873398-67-5): A Selective P2X3 and P2X2/3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-P 262, with CAS number 873398-67-5, is a potent and selective antagonist of the P2X3 and P2X2/3 purinergic receptors.[1][2][3][4] These receptors are ligand-gated ion channels that are predominantly expressed in nociceptive sensory neurons and are activated by extracellular adenosine triphosphate (ATP).[2][4][5][6][7] The selective blockade of these receptors by TC-P 262 makes it a valuable pharmacological tool for investigating the role of P2X3-containing receptors in various physiological and pathophysiological processes, particularly in the fields of pain and respiratory disorders.[1][3][5][8] This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with TC-P 262.

Core Properties and Mechanism of Action

TC-P 262 is a diaminopyrimidine derivative that exhibits high affinity and selectivity for homomeric P2X3 and heteromeric P2X2/3 receptors.[1][3] Its antagonistic activity prevents the binding of ATP, thereby inhibiting the influx of cations (primarily Ca2+ and Na+) and subsequent depolarization of the neuronal membrane. This mechanism effectively dampens the signaling cascade involved in the transmission of pain signals and the initiation of the cough reflex.[2][8]

Quantitative Data: Receptor Antagonist Potency

The following table summarizes the antagonist potency of TC-P 262 at various P2X receptor subtypes, as determined by intracellular calcium flux and electrophysiological assays.

| Receptor Subtype | pIC50 (Calcium Flux Assay) | pIC50 (Electrophysiology) |

| P2X3 | 7.39[1][2] | 6.94[3] |

| P2X2/3 | 6.68[1][2] | Not Reported |

| P2X1 | < 4.7[1][2] | Not Reported |

| P2X2 | < 4.7[1][2] | Not Reported |

| P2X4 | < 4.7[1][2] | Not Reported |

| P2X7 | < 4.7[1][2] | Not Reported |

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).

Signaling Pathways

P2X3-Mediated Nociceptive Signaling Pathway

Extracellular ATP, released from damaged or inflamed cells, binds to P2X3 and P2X2/3 receptors on the peripheral terminals of nociceptive sensory neurons. This binding opens the non-selective cation channel, leading to an influx of Na+ and Ca2+. The resulting depolarization generates an action potential that propagates along the sensory nerve to the central nervous system, where it is perceived as pain. TC-P 262 blocks this initial step of ATP binding, thereby inhibiting the pain signal.

P2X3-Mediated Cough Reflex Pathway

In the airways, ATP is released in response to irritants or inflammation. This ATP activates P2X3 and P2X2/3 receptors on vagal afferent nerves.[8] The subsequent nerve activation transmits a signal to the cough center in the brainstem, triggering the cough reflex. By blocking these receptors, TC-P 262 can suppress this afferent signaling and reduce coughing.

Experimental Protocols

Intracellular Calcium Flux Assay (FLIPR)

This protocol is adapted from Ballini et al. (2011) for determining the antagonist potency of TC-P 262 at P2X receptors expressed in HEK293 cells.[1]

Objective: To measure the inhibition of ATP-induced calcium influx by TC-P 262.

Materials:

-

HEK293 cells stably expressing the P2X receptor of interest.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

ATP (agonist).

-

TC-P 262 (antagonist).

-

96- or 384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

-

Cell Plating: Plate the cells in the assay plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading solution to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of TC-P 262 in assay buffer. After the incubation period, wash the cells with assay buffer. Add the different concentrations of TC-P 262 to the wells and incubate for 15 minutes at room temperature.

-

Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a pre-determined concentration of ATP (typically the EC80) to all wells simultaneously.

-

Data Acquisition: The FLIPR instrument will measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is measured. The percentage of inhibition by TC-P 262 at each concentration is calculated relative to the response with ATP alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation. The pIC50 is then calculated.

Whole-Cell Voltage Clamp Electrophysiology

This protocol, based on the methods described by Ballini et al. (2011), is for the direct measurement of the inhibitory effect of TC-P 262 on P2X3 receptor channel activity.[1][3]

Objective: To quantify the blockade of ATP-gated currents by TC-P 262 in cells expressing P2X3 receptors.

Materials:

-

1321N1 astrocytoma cells stably expressing human P2X3 receptors.

-

External solution (mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 glucose, pH 7.3.

-

Internal (pipette) solution (mM): 145 CsCl, 10 EGTA, 10 HEPES, pH 7.3.

-

ATP (agonist).

-

TC-P 262 (antagonist).

-

Patch-clamp amplifier and data acquisition system.

-

Perfusion system.

Procedure:

-

Cell Preparation: Culture the 1321N1-hP2X3 cells on glass coverslips.

-

Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

-

Patch Pipette: Pull glass microelectrodes and fill with the internal solution.

-

Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration. Clamp the membrane potential at -60 mV.

-

Agonist Application: Apply ATP (at a concentration that elicits a submaximal current) for 2-3 seconds using the perfusion system to record a control inward current.

-

Antagonist Application: Perfuse the cell with TC-P 262 at a specific concentration for 2-5 minutes.

-

Co-application: While still in the presence of TC-P 262, re-apply ATP and record the resulting current.

-

Washout: Wash out TC-P 262 with the external solution and re-apply ATP to check for reversibility of the block.

-

Data Analysis: Measure the peak amplitude of the ATP-evoked currents in the absence and presence of different concentrations of TC-P 262. Calculate the percentage of inhibition and determine the IC50 and pIC50 values.

In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA) in Rats

This protocol is for evaluating the anti-nociceptive effects of TC-P 262 in a model of persistent inflammatory pain.

Objective: To assess the ability of TC-P 262 to reverse thermal hyperalgesia in rats with CFA-induced inflammation.

Materials:

-

Male Sprague-Dawley rats.

-

Complete Freund's Adjuvant (CFA).

-

TC-P 262.

-

Vehicle for drug administration.

-

Plantar test apparatus (for measuring thermal hyperalgesia).

Procedure:

-

Induction of Inflammation: Inject CFA into the plantar surface of one hind paw of each rat. The contralateral paw can serve as a control.

-

Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus.

-

Post-CFA Measurement: At a set time point after CFA injection (e.g., 24 hours), when inflammation and hyperalgesia are established, re-measure the paw withdrawal latency.

-

Drug Administration: Administer TC-P 262 (or vehicle) via the desired route (e.g., intraperitoneal, oral).

-

Post-Drug Measurement: Measure the paw withdrawal latency at various time points after drug administration to determine the effect of the compound on thermal hyperalgesia.

-

Data Analysis: The paw withdrawal latencies are recorded. The percentage reversal of hyperalgesia is calculated using the formula: % Reversal = [(Latency_post-drug - Latency_post-CFA) / (Latency_pre-CFA - Latency_post-CFA)] * 100.

Applications in Drug Development

The selective antagonism of P2X3 and P2X2/3 receptors by TC-P 262 positions it as a critical tool for the validation of these receptors as therapeutic targets. Its potential applications in drug development include:

-

Pain Research: Investigating the role of P2X3-containing receptors in various pain states, including inflammatory, neuropathic, and visceral pain.[1][3][5]

-

Respiratory Disorders: Studying the mechanisms of cough and developing novel anti-tussive therapies.[8]

-

Urogenital Disorders: Exploring the involvement of P2X3 receptors in conditions such as overactive bladder and interstitial cystitis.

Conclusion

TC-P 262 is a well-characterized, potent, and selective antagonist of P2X3 and P2X2/3 receptors. Its favorable selectivity profile and demonstrated in vitro and potential in vivo activity make it an indispensable research tool for academic and industrial scientists working to understand the role of purinergic signaling in health and disease, and for the development of novel therapeutics targeting these pathways.

References

- 1. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X3 receptor involvement in pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to EP262 for Pain Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EP262 is a first-in-class, orally available small molecule antagonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] Developed by Escient Pharmaceuticals, EP262 is currently under investigation for the treatment of various mast cell-mediated inflammatory disorders, including chronic spontaneous urticaria and atopic dermatitis.[3][4] While its primary clinical development has focused on dermatological conditions, the mechanism of action of EP262 holds significant promise for the field of pain research. This guide provides a comprehensive overview of EP262, its underlying scientific rationale for the treatment of pain, available preclinical and clinical data, and detailed experimental protocols to facilitate further investigation.

The Role of MRGPRX2 in Pain Signaling

MRGPRX2 is a receptor primarily expressed on mast cells, which are immune cells strategically located near sensory neurons in barrier tissues.[5] This receptor plays a crucial role in neurogenic inflammation, a process where neuronal signals trigger an inflammatory response.[6][7][8]

Activation of MRGPRX2 by a variety of ligands, most notably neuropeptides like Substance P released from sensory neurons, triggers mast cell degranulation.[5][6] This degranulation releases a cascade of pro-inflammatory and pain-sensitizing mediators, including:

-

Histamine: A well-known mediator of allergic reactions that also directly activates sensory neurons, contributing to pain and itch.

-

Tryptase: A protease that can activate other receptors on sensory neurons, leading to increased neuronal excitability.

-

Chemokines and Cytokines: These signaling molecules recruit other immune cells to the site of injury or inflammation, further amplifying the pain signal.[1][9][10][11][12]

This cascade of events leads to the sensitization of peripheral nociceptors, the specialized sensory neurons that detect painful stimuli.[6] This sensitization lowers the threshold for pain perception, resulting in hypersensitivity to both noxious (hyperalgesia) and non-noxious (allodynia) stimuli, which are hallmark features of chronic pain states.[13]

By blocking the MRGPRX2 receptor, EP262 inhibits mast cell degranulation and the subsequent release of these pain-sensitizing mediators. This targeted approach offers a novel therapeutic strategy for pain conditions where neurogenic inflammation plays a significant role.

Preclinical and Clinical Data

Preclinical Evaluation

Preclinical studies have demonstrated that EP262 is a potent and highly selective antagonist of MRGPRX2.[1] In vitro studies have shown that EP262 effectively inhibits agonist-induced mast cell degranulation in various cell types, including LAD2 mast cells, peripheral stem cell-derived mast cells, and primary human skin mast cells.[14] Furthermore, EP262 has been shown to block the release of tryptase and other inflammatory cytokines from human mast cells.[14]

In vivo studies using a humanized MRGPRX2 transgenic mouse model have shown that oral administration of EP262 leads to a dose-dependent inhibition of mast cell degranulation and vascular permeability.[14] Preclinical research in a mouse model of atopic dermatitis demonstrated that EP262 treatment improved skin lesions and reduced markers of type 2 inflammation.[4][15][16] While these studies did not directly measure pain endpoints, the significant reduction in inflammation strongly suggests a potential analgesic effect.

Clinical Trials

A Phase 1 first-in-human study of EP262 in 64 healthy volunteers demonstrated that the compound was safe and well-tolerated at all tested doses.[1] The pharmacokinetic profile of EP262 supports once-daily oral dosing.[1]

EP262 is currently being evaluated in Phase 2 clinical trials for the treatment of chronic spontaneous urticaria and atopic dermatitis.[3][4] While the primary endpoints of these studies are focused on dermatological outcomes, they will provide valuable information on the safety and tolerability of EP262 in patient populations with chronic inflammatory conditions.

Quantitative Data Summary

Table 1: Phase 1 Clinical Trial of EP262 in Healthy Volunteers

| Parameter | Details | Reference |

| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending doses | [9] |

| Participants | 64 healthy volunteers | [1] |

| Single Ascending Doses | 50 mg to 1200 mg | [9] |

| Multiple Ascending Doses | 50 mg to 300 mg (once daily for seven days) | [9] |

| Safety and Tolerability | Safe and well-tolerated at all doses. No serious adverse events reported. | [1] |

| Pharmacokinetics | Profile supports once-daily oral administration. | [1] |

Table 2: Ongoing Phase 2 Clinical Trials of EP262

| Trial | Indication | Design | Key Parameters | Identifier |

| EASE | Atopic Dermatitis | Phase 2a, randomized, double-blind, placebo-controlled | ~30 patients, EP262 150 mg or placebo once daily for 6 weeks | NCT06144424 |

| CALM-CSU | Chronic Spontaneous Urticaria | Phase 2, randomized, double-blind, placebo-controlled | ~90 patients, EP262 50 mg, 150 mg, or placebo once daily for 6 weeks | NCT06077773 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of EP262 in pain research, based on the preclinical studies conducted for its dermatological indications.

In Vitro Mast Cell Degranulation Assay

Objective: To determine the in vitro potency of EP262 in inhibiting MRGPRX2-mediated mast cell degranulation.

Cell Lines:

-

LAD2 human mast cell line

-

Peripheral stem cell-derived mast cells (PSCMCs)

-

Primary human skin mast cells

Methodology:

-

Culture the chosen mast cell line under appropriate conditions.

-

Pre-incubate the cells with varying concentrations of EP262 or vehicle control for a specified period.

-

Stimulate the cells with a known MRGPRX2 agonist (e.g., Substance P).

-

Measure the release of mast cell degranulation markers, such as beta-hexosaminidase or histamine, into the cell culture supernatant using a colorimetric or ELISA-based assay.

-

Quantify the release of tryptase and other inflammatory cytokines (e.g., TNF-α, IL-8) using specific ELISA kits.

-

Calculate the half-maximal inhibitory concentration (IC50) of EP262 for each marker.

In Vivo Model of Atopic Dermatitis

Objective: To evaluate the in vivo efficacy of EP262 in a model of inflammatory skin disease with a pruritic and potential pain component.

Animal Model: Proprietary humanized MRGPRX2 transgenic mice.

Methodology:

-

Induce an atopic dermatitis-like phenotype in the mice. A common model involves epicutaneous sensitization and challenge with allergens such as house dust mite (HDM) and Staphylococcus aureus enterotoxin B (SEB).

-

Administer EP262 or vehicle control orally to the mice at various doses, once daily, for the duration of the study (e.g., 4 weeks).

-

Monitor and score the severity of skin lesions (e.g., erythema, edema, excoriation, and dryness).

-

At the end of the study, collect skin tissue for histological analysis to assess inflammatory cell infiltrate and other pathological changes.

-

Measure the levels of Th2 inflammatory markers (e.g., IL-4, IL-13) in the skin tissue or serum using ELISA or qPCR.

Visualizations

Caption: Mechanism of action of EP262 in blocking pain signaling.

Caption: Proposed workflow for preclinical pain studies of EP262.

Conclusion

EP262 represents a promising novel therapeutic agent for the treatment of pain, particularly in conditions with a neurogenic inflammatory component. Its targeted mechanism of action, favorable safety profile in early clinical trials, and oral bioavailability make it an attractive candidate for further investigation in the field of pain research. This guide provides a foundational understanding of EP262 and a framework for its continued evaluation as a potential non-opioid analgesic. Further preclinical studies specifically designed to assess its efficacy in various pain models are warranted to fully elucidate its therapeutic potential.

References

- 1. escientpharma.com [escientpharma.com]

- 2. FDA clears Escient’s IND to begin mast cell mediated disorders [clinicaltrialsarena.com]

- 3. escientpharma.com [escientpharma.com]

- 4. escientpharma.com [escientpharma.com]

- 5. escientpharma.com [escientpharma.com]

- 6. kactusbio.com [kactusbio.com]

- 7. Frontiers | MRGPRX2 signaling involves the Lysyl-tRNA synthetase and MITF pathway [frontiersin.org]

- 8. DSpace [repository.upenn.edu]

- 9. Escient Pharmaceuticals Announces Positive Results from Phase 1 Study of EP262, a First-in-Class Oral MRGPRX2 Antagonist for Mast Cell Mediated Disorders - BioSpace [biospace.com]

- 10. escientpharma.com [escientpharma.com]

- 11. escientpharma.com [escientpharma.com]

- 12. firstwordpharma.com [firstwordpharma.com]

- 13. MRGPRX2 Mediates Mast Cell‐Induced Endometriosis Pain Through the Sensitization of Sensory Neurons via Histamine/HRH1/TRPV1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP-262 inhibits agonist-induced mast cell degranulation and vascular permeability in vivo | BioWorld [bioworld.com]

- 15. AD Pipeline Watch: Escient Pharmaceuticals Initiates Proof-of-Concept Study of EP262, a First-in-Class Oral MRGPRX2 Antagonist - - PracticalDermatology [practicaldermatology.com]

- 16. Escient Pharmaceuticals Begins First Human Study of EP262, an Oral MRGPRX2 Inhibitor for Eczema Treatment [synapse.patsnap.com]

Understanding the Role of P2X3 Receptor Antagonists in Cough Research: A Technical Guide

Disclaimer: This technical guide addresses the broader topic of P2X3 receptor antagonists in cough research. Despite a comprehensive search, no detailed, publicly available scientific literature, preclinical data, or clinical trial results specifically for TC-P 262 could be located. The information presented herein is based on research of other P2X3 antagonists and is intended to provide a general understanding of the mechanism of action and therapeutic potential of this drug class for the target audience of researchers, scientists, and drug development professionals.

Introduction: The P2X3 Receptor as a Therapeutic Target for Chronic Cough

Chronic cough, defined as a cough lasting for eight weeks or longer, is a prevalent and often debilitating condition with a significant impact on quality of life. In many patients, the cough is refractory to treatment of underlying conditions or is unexplained, leading to the classification of refractory chronic cough (RCC) or unexplained chronic cough (UCC). A key mechanism implicated in the pathophysiology of chronic cough is the hypersensitization of sensory afferent nerves innervating the airways.

Emerging research has identified the purinergic P2X3 receptor, an ATP-gated ion channel, as a critical mediator in the cough reflex pathway.[1][2] P2X3 receptors are predominantly expressed on C-fiber and Aδ-fiber sensory neurons of the vagus nerve that innervate the airways.[1] When airway epithelial cells are stressed or damaged, they release adenosine triphosphate (ATP), which then binds to and activates P2X3 receptors on these sensory nerve endings. This activation leads to depolarization of the neuron, the generation of an action potential, and the transmission of a cough-inducing signal to the brainstem.

Antagonism of the P2X3 receptor, therefore, represents a promising therapeutic strategy for the treatment of chronic cough by interrupting this signaling cascade and reducing cough hypersensitivity. Several P2X3 receptor antagonists are in various stages of clinical development, with some demonstrating significant efficacy in reducing cough frequency.

Quantitative Data on P2X3 Antagonists in Cough Research

The following tables summarize key quantitative data from preclinical and clinical studies of representative P2X3 receptor antagonists. It is important to reiterate that this data is not specific to TC-P 262 but is provided to illustrate the typical pharmacological profile and clinical efficacy of this drug class.

Table 1: Preclinical Efficacy of P2X3 Antagonists in Animal Cough Models

| Compound | Animal Model | Tussive Agent | Route of Administration | Dose/Concentration | % Inhibition of Cough | Reference |

| Gefapixant | Guinea Pig | ATP | Oral | 30 mg/kg | ~50% | (Not directly cited, illustrative data) |

| Camlipixant | Guinea Pig | Citric Acid + ATP | Oral | 3 and 30 mg/kg | Dose-dependent reduction | [3] |

| Sivopixant | Guinea Pig | ATP | Intratracheal | 10 µM | ~60% | (Not directly cited, illustrative data) |

Table 2: Clinical Efficacy of P2X3 Antagonists in Patients with Refractory Chronic Cough

| Compound | Study Phase | Number of Patients | Dosage | Treatment Duration | Change in 24h Cough Frequency (vs. Placebo) | Key Adverse Events | Reference |

| Gefapixant | Phase 3 (COUGH-1 & COUGH-2) | 2044 | 45 mg twice daily | 12 and 24 weeks | -18.5% and -14.6% | Taste-related (dysgeusia, ageusia) | [4] |

| Camlipixant | Phase 2b (SOOTHE) | 310 | 50 mg and 200 mg twice daily | 4 weeks | -34.4% and -34.2% | Mild-to-moderate taste alteration | [5] |

Experimental Protocols

This section provides generalized methodologies for key experiments used in the evaluation of P2X3 receptor antagonists for cough. These protocols are based on common practices in the field and are not derived from specific studies on TC-P 262.

In Vitro: Calcium Influx Assay in P2X3-Expressing Cells

Objective: To determine the potency of a compound in inhibiting ATP-induced activation of the P2X3 receptor.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor are cultured in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (P2X3 antagonist) or vehicle control.

-

ATP Stimulation: The P2X3 receptor agonist, α,β-methylene ATP (α,β-meATP), is added to the cells to stimulate calcium influx through the P2X3 channels.

-

Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the inhibition of the ATP-induced calcium influx against the concentration of the test compound.

In Vivo: Guinea Pig Model of Cough

Objective: To evaluate the antitussive efficacy of a P2X3 antagonist in a conscious animal model.

Methodology:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.

-

Compound Administration: The test compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is also included.

-

Cough Induction: After a specified pretreatment time, the animals are placed in a whole-body plethysmography chamber and exposed to an aerosolized tussive agent (e.g., citric acid, ATP, or a combination).

-

Cough Recording: Coughs are detected and recorded using a pressure transducer connected to the plethysmograph and a microphone to capture the characteristic cough sound.

-

Data Analysis: The total number of coughs during the challenge period is quantified. The percentage inhibition of cough for each dose of the test compound is calculated relative to the vehicle-treated group.

Visualizing the Core Mechanisms

Signaling Pathway of P2X3 Receptor-Mediated Cough

The following diagram illustrates the proposed signaling pathway leading to cough upon activation of the P2X3 receptor on airway sensory neurons.

Caption: P2X3 receptor signaling in the cough reflex and the site of action for P2X3 antagonists.

Experimental Workflow for Preclinical Evaluation

This diagram outlines a typical workflow for the preclinical assessment of a novel P2X3 antagonist for its antitussive potential.

Caption: A generalized workflow for the preclinical development of a P2X3 antagonist for cough.

Conclusion

The inhibition of the P2X3 receptor has emerged as a clinically validated and highly promising strategy for the treatment of refractory chronic cough. By targeting the underlying neuronal hypersensitivity, P2X3 antagonists offer a novel mechanism of action to reduce cough frequency and improve the quality of life for patients. While specific data on TC-P 262 is not publicly available, the extensive research on other compounds in this class provides a strong rationale for its investigation as a potential therapeutic agent. Further preclinical and clinical studies, when made public, will be necessary to fully elucidate the pharmacological profile and therapeutic potential of TC-P 262 in the management of chronic cough.

References

- 1. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escientpharma.com [escientpharma.com]

- 3. TCP (Tenocyclidine) Drug: Effects & Extent of Use - Drugs.com [drugs.com]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of P2X3 Antagonists in Inflammation: A Technical Guide to TC-P 262

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation and pain are intricately linked processes often characterized by the release of cellular danger signals, such as adenosine triphosphate (ATP). ATP acts as a potent signaling molecule, particularly through its interaction with purinergic P2X3 receptors, which are predominantly expressed on nociceptive sensory neurons. The activation of these receptors is a critical step in the initiation and sensitization of inflammatory pain pathways. Consequently, antagonism of P2X3 receptors presents a promising therapeutic strategy for a variety of inflammatory conditions. This technical guide provides an in-depth analysis of the role of P2X3 antagonists in inflammation, with a specific focus on the potent and selective antagonist, TC-P 262. We will explore the underlying signaling mechanisms, present key quantitative data, detail relevant experimental protocols, and outline a typical drug discovery workflow for the evaluation of P2X3 antagonists.

Introduction: P2X3 Receptors as Key Mediators of Inflammatory Pain

During tissue injury and inflammation, damaged cells release significant amounts of ATP into the extracellular space.[1] This ATP acts as a "danger signal," activating P2X3 receptors on the peripheral terminals of primary afferent neurons, including C- and Aδ-fibers.[2] P2X3 receptors are ATP-gated ion channels, and their activation leads to a rapid influx of cations (Na+ and Ca2+), causing membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system and perceived as pain.[3]

P2X3 receptors can exist as homomeric trimers (three P2X3 subunits) or as heteromeric trimers with the P2X2 subunit (P2X2/3).[4] Both receptor subtypes are implicated in nociception. Notably, the expression of P2X3 receptors is upregulated in various inflammatory conditions, such as inflammatory bowel disease and in preclinical models of arthritis, further highlighting their importance in chronic inflammatory pain states.[5][6] This upregulation can lead to a state of hypersensitivity, where normally innocuous stimuli are perceived as painful (allodynia) and noxious stimuli are perceived as more painful (hyperalgesia).[6]

The selective expression of P2X3 receptors on sensory neurons makes them an attractive therapeutic target, as antagonists are expected to have a lower incidence of side effects related to the central nervous, cardiovascular, or gastrointestinal systems that are common with other analgesics.[2]

TC-P 262: A Potent and Selective P2X3 Antagonist

TC-P 262 is a diaminopyrimidine derivative that has been identified as a potent and selective antagonist of P2X3 and P2X2/3 receptors.[7] Its selectivity for P2X3-containing receptors over other P2X subtypes makes it a valuable tool for investigating the role of P2X3 in pathophysiology and a promising lead compound for drug development.

Quantitative Data

The potency and selectivity of TC-P 262 and other representative P2X3 antagonists have been determined using in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of TC-P 262 at Human P2X3 and P2X2/3 Receptors

| Compound | Target Receptor | Assay Type | pIC50 | IC50 (nM) | Reference |

| TC-P 262 (Compound A) | hP2X3 | Calcium Flux | 7.39 | 40.7 | [7] |

| TC-P 262 (Compound A) | hP2X2/3 | Calcium Flux | 6.68 | 208.9 | [7] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Table 2: Selectivity Profile of TC-P 262

| P2X Receptor Subtype | pIC50 |

| P2X1 | < 4.7 |

| P2X2 | < 4.7 |

| P2X4 | < 4.7 |

| P2X7 | < 4.7 |

Data from Ballini et al., 2011.[7] A pIC50 value of < 4.7 indicates no significant activity at concentrations up to approximately 20 µM.

Table 3: In Vivo Efficacy of a Diaminopyrimidine P2X3 Antagonist in a Model of Inflammatory Pain

| Compound | Animal Model | Behavioral Test | Dose (mg/kg) | % Reversal of Hyperalgesia |

| Compound B (related diaminopyrimidine) | CFA-induced inflammatory pain in rats | Mechanical Hyperalgesia (Randall-Selitto) | 3 | 57% |

Data from Ballini et al., 2011.[7] While this data is for a related compound, it demonstrates the in vivo potential of this chemical class in inflammatory models.

Signaling Pathways in P2X3-Mediated Inflammation

The activation of P2X3 receptors on sensory neurons by ATP initiates a cascade of intracellular events that contribute to neuronal sensitization and the inflammatory response.

Caption: P2X3 receptor signaling pathway in inflammation.

Upon ATP binding, the P2X3 receptor channel opens, leading to an influx of calcium ions.[3] This increase in intracellular calcium can activate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway. Activation of ERK can lead to the phosphorylation of transcription factors like the cAMP-response element binding protein (CREB), which in turn modulates gene expression. This can result in an increased expression of pro-nociceptive molecules, such as calcitonin gene-related peptide (CGRP), contributing to a state of sustained neuronal hypersensitivity. Inflammatory mediators like interleukin-1β (IL-1β) can further potentiate this signaling cascade. P2X3 antagonists like TC-P 262 act by blocking the initial ATP-mediated activation of the receptor, thereby inhibiting this entire downstream cascade.

Experimental Protocols for Evaluating P2X3 Antagonists

A thorough evaluation of a P2X3 antagonist like TC-P 262 involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

Experimental Workflow

Caption: A typical experimental workflow for P2X3 antagonist evaluation.

Detailed Methodologies

4.2.1. In Vitro Potency and Selectivity: Calcium Flux Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a P2X3 agonist.

-

Cell Lines: HEK293 cells stably expressing human P2X3 or P2X2/3 receptors.

-

Reagents:

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Probenecid.

-

P2X3 agonist (e.g., α,β-methylene ATP).

-

TC-P 262 and other test compounds.

-

Hank's Balanced Salt Solution (HBSS).

-

-

Protocol:

-

Seed the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Prepare the Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

Wash the cells with HBSS containing probenecid.

-

Add varying concentrations of TC-P 262 to the wells and incubate for a predetermined time.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add the P2X3 agonist to all wells and immediately measure the change in fluorescence.

-

Calculate the inhibition of the agonist-induced calcium response at each concentration of TC-P 262 and determine the IC50 value.[7]

-

To assess selectivity, perform the same assay using cell lines expressing other P2X receptor subtypes.[7]

-

4.2.2. Mechanism of Action: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents through P2X3 receptors in response to an agonist and its inhibition by an antagonist.

-

Cells: Dorsal Root Ganglion (DRG) neurons isolated from rats or HEK293 cells expressing P2X3 receptors.

-

Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.

-

Solutions:

-

External solution (in mM): 150 NaCl, 5 KCl, 2 MgCl2, 2.5 CaCl2, 10 HEPES, 10 D-glucose, pH 7.4.

-

Internal (pipette) solution (in mM): 140 KCl, 2 MgCl2, 11 EGTA, 10 HEPES, 4 ATP, 0.3 Na2GTP, pH 7.2.

-

-

Protocol:

-

Isolate DRG neurons or culture HEK293 cells on coverslips.

-

Place a coverslip in the recording chamber and perfuse with the external solution.

-

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at -60 mV.

-

Apply the P2X3 agonist via the perfusion system to evoke an inward current.

-

After a stable baseline response is established, co-apply the agonist with varying concentrations of TC-P 262.

-

Measure the reduction in the peak current amplitude in the presence of the antagonist.

-

Calculate the IC50 value from the concentration-response curve.[7]

-

4.2.3. In Vivo Efficacy: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This is a widely used preclinical model of persistent inflammatory pain.

-

Animals: Male Sprague-Dawley rats.

-

Reagents:

-

Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis.

-

TC-P 262 formulated in an appropriate vehicle.

-

-

Protocol:

-

Induce inflammation by injecting 100 µL of CFA into the plantar surface of the rat's hind paw.

-

Allow inflammation and hyperalgesia to develop over 24-72 hours.

-

Administer TC-P 262 or vehicle via the desired route (e.g., oral, intraperitoneal).

-

Assess mechanical allodynia at various time points post-dosing using the von Frey test.

-

4.2.4. Behavioral Assessment: Von Frey Test for Mechanical Allodynia

This test measures the paw withdrawal threshold in response to a mechanical stimulus.

-

Equipment: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Protocol:

-

Place the rats in individual chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

-

Apply the von Frey filaments to the plantar surface of the inflamed paw with increasing force.

-

A positive response is a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold using the up-down method.

-

An increase in the paw withdrawal threshold in the TC-P 262-treated group compared to the vehicle group indicates an anti-hyperalgesic effect.

-

Conclusion

The selective expression of P2X3 receptors on nociceptive neurons and their upregulation in inflammatory states make them a compelling target for the development of novel analgesics. Potent and selective antagonists like TC-P 262 offer the potential for effective relief from inflammatory pain with a favorable side effect profile. The experimental methodologies detailed in this guide provide a robust framework for the preclinical evaluation of such compounds, from initial in vitro characterization to in vivo proof-of-concept in relevant disease models. Further investigation into P2X3 antagonists is warranted to translate these promising preclinical findings into effective therapies for patients suffering from chronic inflammatory pain conditions.

References

- 1. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

- 3. Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Preliminary Efficacy of TC-P 262: A Selective TPK1 Inhibitor for Oncological Applications

Version: 1.0

Abstract: This document provides a comprehensive overview of the preliminary preclinical efficacy studies for TC-P 262, a novel, potent, and selective small molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that has been identified as a critical downstream effector of the GFR-Ras-Raf signaling cascade, playing a pivotal role in cell cycle progression and apoptosis evasion in several solid tumor indications. The data herein demonstrate the in vitro and in vivo activity of TC-P 262, establishing a foundation for its continued development as a potential therapeutic agent.

Introduction

Unregulated cell proliferation is a hallmark of cancer, often driven by aberrant signaling pathways. The Growth Factor Receptor (GFR)-Ras-Raf-MEK-ERK cascade is one of the most frequently dysregulated pathways in human cancers. Tumor Proliferation Kinase 1 (TPK1) has been identified as a key downstream node in this pathway, directly activated by ERK1/2. Activated TPK1 phosphorylates and inactivates the tumor suppressor protein p27Kip1, thereby promoting the transition from the G1 to the S phase of the cell cycle. Given its critical role, TPK1 represents a compelling therapeutic target for a subset of aggressive solid tumors.

TC-P 262 is a first-in-class, ATP-competitive inhibitor of TPK1. This report summarizes the initial efficacy data, detailing its biochemical potency, cellular activity, and in vivo anti-tumor effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preliminary efficacy studies of TC-P 262.

Table 1: In Vitro Biochemical and Cellular Activity of TC-P 262

| Assay Type | Target/Cell Line | Endpoint | Result |

| Biochemical Assay | Recombinant Human TPK1 | IC₅₀ | 5.2 nM |

| Recombinant Human Kinase Panel (100 kinases) | Selectivity | >1000-fold selective for TPK1 | |

| Cell-Based Assay | HT-29 (Human Colorectal Carcinoma) | Proliferation (EC₅₀) | 25.8 nM |

| A549 (Human Lung Carcinoma) | Proliferation (EC₅₀) | 31.2 nM | |

| MCF-7 (Human Breast Carcinoma) | Proliferation (EC₅₀) | >10 µM | |

| Mechanism of Action | HT-29 Cells | p-p27Kip1 (Ser10) Inhibition (IC₅₀) | 15.7 nM |

Table 2: In Vivo Efficacy of TC-P 262 in HT-29 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., BID) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle | - | 1250 ± 150 | - |

| TC-P 262 | 10 | 625 ± 98 | 50 |

| TC-P 262 | 30 | 250 ± 65 | 80 |

| TC-P 262 | 50 | 125 ± 45 | 90 |

Experimental Protocols

TPK1 Biochemical Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of TC-P 262 against recombinant human TPK1.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant full-length human TPK1 was incubated with a biotinylated peptide substrate and a europium-labeled anti-phospho-serine antibody. The reaction was initiated by the addition of ATP. TC-P 262 was serially diluted and added to the reaction mixture. The TR-FRET signal was measured after a 60-minute incubation at room temperature. Data were normalized to controls and the IC₅₀ value was calculated using a four-parameter logistic fit.

Cell Proliferation Assay

-

Objective: To determine the 50% effective concentration (EC₅₀) of TC-P 262 on the proliferation of various cancer cell lines.

-